2,6-Difluorophenylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of polyfluorinated phenylhydrazines and their derivatives, including compounds similar to 2,6-difluorophenylhydrazine, often involves multi-step chemical reactions utilizing fluoroaromatic precursors. For example, Politanskaya et al. (2018) describe the synthesis of polyfluorinated arylhydrazones starting from 1-(4-amino-tetrafluorophenyl)ethanone and polyfluorinated arylhydrazines by action of p-toluenesulfonic acid in good yields (Politanskaya, Tretyakov, & Bagryanskaya, 2018).
Molecular Structure Analysis
The molecular structures of polyfluorinated phenylhydrazine derivatives are characterized using various analytical techniques, including X-ray diffraction analysis. For instance, the study by Politanskaya et al. (2018) also solved the molecular and crystal structures of prepared polyfluorinated (E)-arylhydrazones and selected 3-methyl-1-aryl-1H-indazoles, demonstrating the utility of X-ray diffraction in elucidating the geometry of such compounds.
Chemical Reactions and Properties
Polyfluorinated phenylhydrazines participate in a range of chemical reactions that can lead to the formation of complex heterocyclic compounds. The reactivity of these compounds often depends on the electronic effects induced by the fluorine atoms. The synthesis and characterization of bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) derivatives by Jiang et al. (2018) highlight the fluorescence properties induced by the structural elements of polyfluorinated phenylhydrazines (Jiang, Gao, Gai, & Shen, 2018).
Scientific Research Applications
Environmental Applications : A study by Afkhami, Saber-Tehrani, and Bagheri (2010) demonstrates that modified nano-alumina with 2,4-dinitrophenylhydrazine can effectively remove heavy metal ions like Pb(II), Cr(III), and Cd(II) from wastewater, highlighting its potential for environmental cleanup efforts (Afkhami, Saber-Tehrani, & Bagheri, 2010).
Pharmaceutical Research : In the realm of pharmaceuticals, Reznikov et al. (2020) identified that drugs like diphenhydramine, hydroxyzine, and azelastine, which are structurally related to phenylhydrazine compounds, show potential antiviral activity against SARS-CoV-2. This suggests their potential repurposing for COVID-19 prevention and treatment (Reznikov et al., 2020).
Biochemical Research : On a biochemical level, Schultheiss, Powell, and Bosch (2003) explored the Silver(I) coordination chemistry of 2,6-diarylpyrazines, a class of compounds related to 2,6-Difluorophenylhydrazine. They found that these compounds can form discrete coordination complexes and two-dimensional coordination networks, which are controlled by the substitution patterns on aryl groups. This has implications for the development of new materials and chemical sensors (Schultheiss, Powell, & Bosch, 2003).
Molecular Structure Analysis : Chiș et al. (2005) provided insights into the molecular structure and properties of 2,4-dinitrophenylhydrazine, a compound structurally similar to 2,6-Difluorophenylhydrazine. Their study accurately predicted geometrical parameters and vibrational frequencies related to hydrogen bonds, essential for understanding the chemical behavior of such compounds (Chiș et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2,6-difluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPEQXQGSGYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381194 | |
Record name | 2,6-Difluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenylhydrazine | |
CAS RN |
119452-66-3 | |
Record name | (2,6-Difluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119452-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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